

# The Neuroprotective Potential of tatM2NX: A Technical Whitepaper

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## Compound of Interest

Compound Name: *tatM2NX*

Cat. No.: *B10821555*

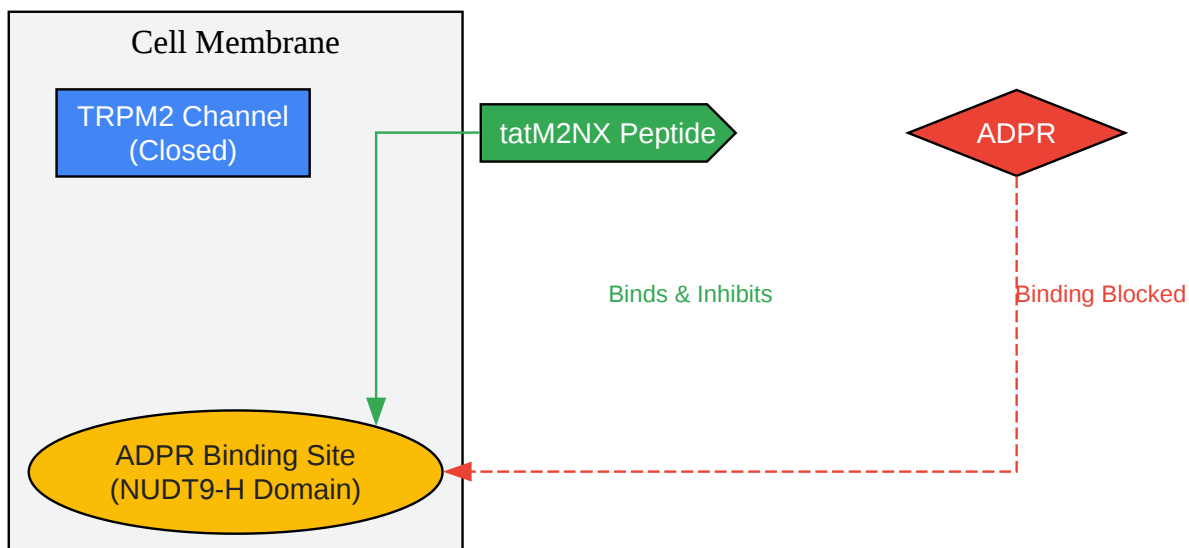
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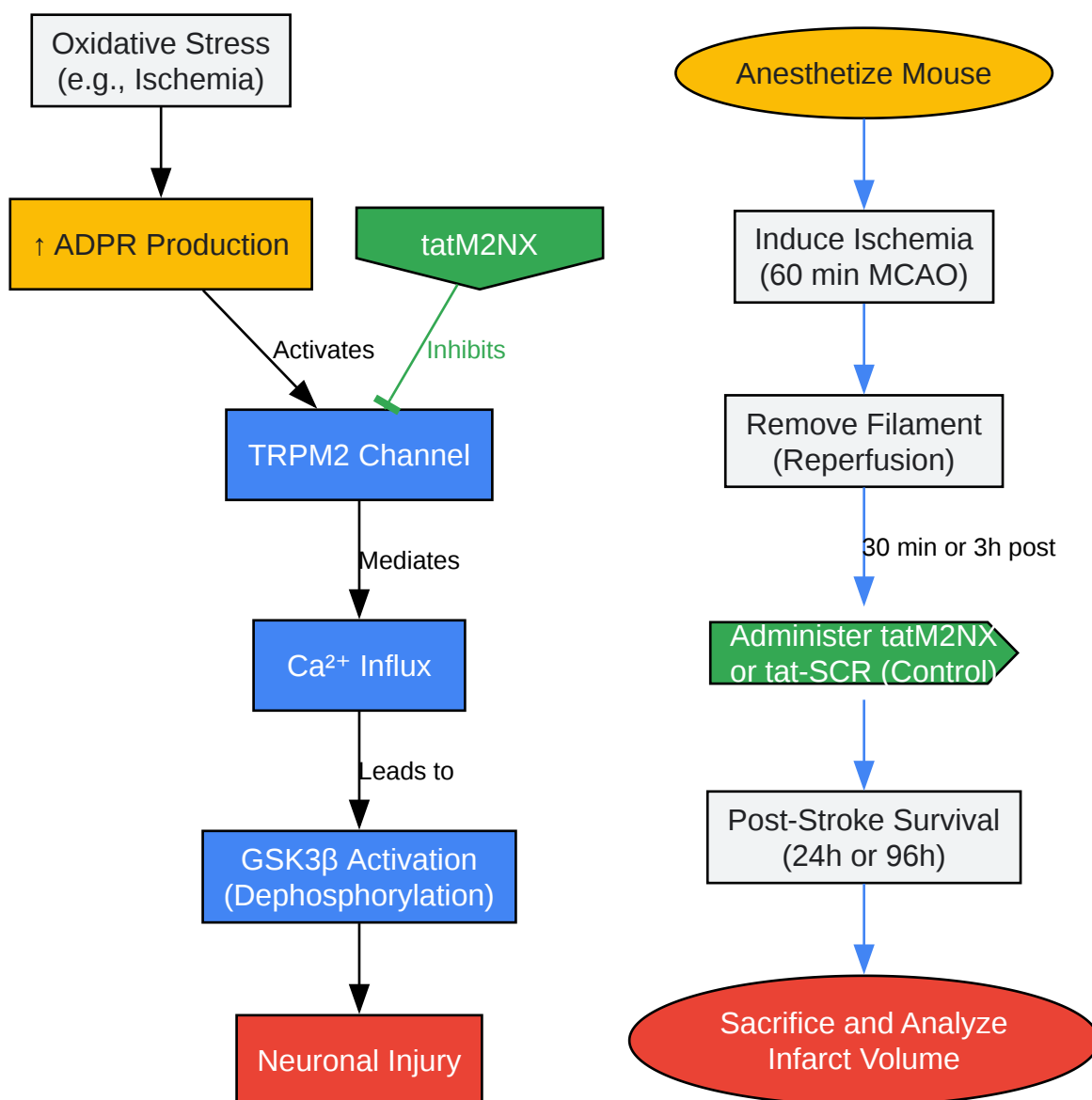
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the neuroprotective properties of **tatM2NX**, a novel peptide inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) channel. **tatM2NX** has emerged as a promising therapeutic agent for neurological disorders, particularly ischemic stroke, by demonstrating significant efficacy in preclinical models. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

## Core Mechanism of Action: TRPM2 Antagonism

**tatM2NX** is a synthetic peptide designed to be a potent and selective antagonist of the TRPM2 ion channel.<sup>[1]</sup> The peptide's design incorporates a tat domain from the HIV virus, which facilitates its permeability across the cell membrane and the blood-brain barrier.<sup>[1][2]</sup> The core inhibitory action of **tatM2NX** stems from its C-terminal domain, which directly interacts with the adenosine diphosphate ribose (ADPR) binding site within the NUDT9-H domain on the C-terminus of the TRPM2 channel.<sup>[1]</sup> This interaction competitively prevents the binding of ADPR, a key endogenous activator of TRPM2, thereby inhibiting channel opening and subsequent calcium influx.<sup>[1]</sup> Mutagenesis studies have identified two specific residues in the C-terminus of **tatM2NX**, W33 and V34, as critical for this antagonistic activity.





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## References

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- 2. Extended therapeutic window of a novel peptide inhibitor of TRPM2 channels following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
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